molecular formula C16H13Br2N3O2S B11796237 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide

Cat. No.: B11796237
M. Wt: 471.2 g/mol
InChI Key: ZQCVYYRTHNXGBY-UHFFFAOYSA-N
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Description

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetamide Formation: The final step involves the coupling of the brominated phenoxy compound with the benzothiazole derivative using a suitable acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atoms in the phenoxy ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide, exhibit significant antimicrobial properties.

  • Mechanism of Action : These compounds often disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to cell death. Studies have shown that the presence of halogen substitutions enhances their efficacy against both Gram-positive and Gram-negative bacteria .
  • Case Studies : In vitro tests have demonstrated that certain thiazole derivatives possess potent activity against resistant strains of bacteria. For example, compounds similar to this compound were effective against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies.

  • Cell Line Studies : Research involving human breast cancer cell lines (e.g., MCF7) has shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with key proteins involved in cancer progression. These studies suggest that this compound interacts effectively with targets such as tubulin and topoisomerase II, which are crucial for cancer cell division .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor.

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially alleviating symptoms associated with cognitive decline .
  • In Silico Studies : Molecular dynamics simulations and docking studies have shown promising results regarding the binding interactions between this compound and AChE, suggesting a potential therapeutic role in treating Alzheimer's disease .

Summary Table of Applications

ApplicationMechanismTarget Organisms/CellsReference
AntimicrobialDisruption of cell walls or metabolic inhibitionGram-positive & Gram-negative bacteria
AnticancerInduction of apoptosis; inhibition of proliferationHuman breast cancer cells (MCF7)
Enzyme InhibitionAChE inhibitionNeuronal cells (related to Alzheimer's)

Mechanism of Action

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with similar phenoxyacetamide structures but different aromatic substitutions.

Uniqueness

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide is unique due to the specific combination of the benzothiazole core and the dibromo-methylphenoxyacetamide moiety. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Biological Activity

N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, integrating findings from various studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazole Derivative : The initial step often includes the reaction of 2-aminobenzo[d]thiazole with an acylating agent to form the acetamide derivative.
  • Substitution Reactions : The dibromomethylphenoxy group is introduced via nucleophilic substitution, which may involve the use of suitable bases and solvents to facilitate the reaction.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these malignancies .
Cell LineIC50 (µM)Reference
A5491.31
MCF-70.84

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • PGE2 Reduction : Studies indicate that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. Compounds structurally similar to this compound have shown reductions in PGE2 levels ranging from 76% to 94%, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression.
    • IC50 Values : Related compounds have demonstrated IC50 values ranging from 0.41 µM to 1.39 µM for COX-2 inhibition .
  • Cell Signaling Pathways : The compound's interaction with pathways involving PI3K/AKT and mTOR has been noted, which are crucial for cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In a xenograft model using HCA-7 human colonic adenocarcinoma cells, treatment with this compound resulted in a tumor growth inhibition rate of approximately 61% compared to control groups. This indicates substantial potential for therapeutic application in colorectal cancer .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound led to a marked decrease in inflammatory markers and cytokine production, supporting its role as a potential anti-inflammatory agent .

Properties

Molecular Formula

C16H13Br2N3O2S

Molecular Weight

471.2 g/mol

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide

InChI

InChI=1S/C16H13Br2N3O2S/c1-8-4-9(17)5-11(18)15(8)23-7-14(22)20-10-2-3-12-13(6-10)24-16(19)21-12/h2-6H,7H2,1H3,(H2,19,21)(H,20,22)

InChI Key

ZQCVYYRTHNXGBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)Br)Br

Origin of Product

United States

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